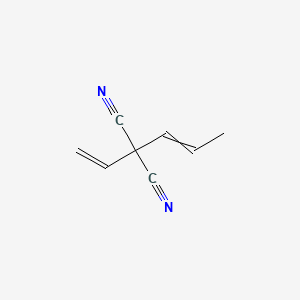
Ethenyl(prop-1-en-1-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(prop-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H6N2 It is characterized by the presence of both ethenyl and prop-1-en-1-yl groups attached to a propanedinitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(prop-1-en-1-yl)propanedinitrile typically involves the reaction of appropriate nitrile precursors under controlled conditions. One common method includes the reaction of ethenyl and prop-1-en-1-yl halides with malononitrile in the presence of a base. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing catalysts and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethenyl and prop-1-en-1-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethenyl(prop-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethenyl(prop-1-en-1-yl)propanedinitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The ethenyl and prop-1-en-1-yl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, (ethoxymethylene)-: This compound has a similar nitrile core but different substituents.
(E)-Prop-1-en-1-yl propanedithioate: Another compound with a propanedinitrile core but different functional groups.
Uniqueness
Ethenyl(prop-1-en-1-yl)propanedinitrile is unique due to the presence of both ethenyl and prop-1-en-1-yl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
92014-36-3 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-ethenyl-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-3-5-8(4-2,6-9)7-10/h3-5H,2H2,1H3 |
Clave InChI |
DICGTAPWHWDHMO-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C=C)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}benzoate](/img/structure/B14359060.png)
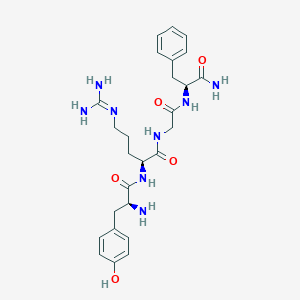
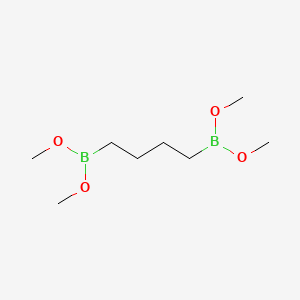

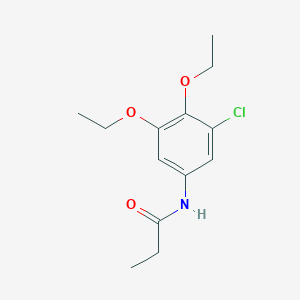
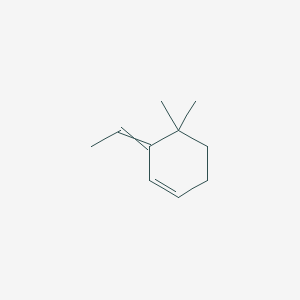
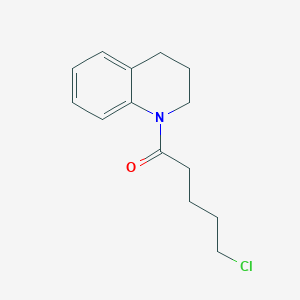
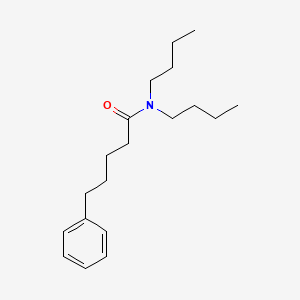
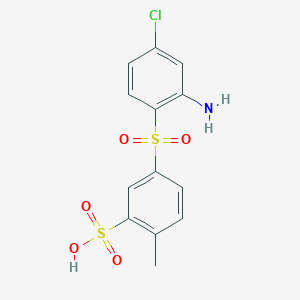

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
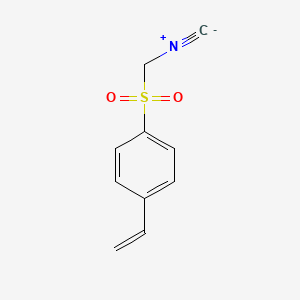
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
